Coumarin-d4

描述

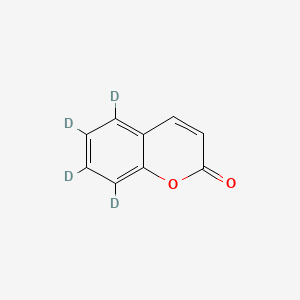

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5,6,7,8-tetradeuteriochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGHJZDHTFUPRJ-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C=CC(=O)O2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718717 | |

| Record name | (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185056-83-1 | |

| Record name | (5,6,7,8-~2~H_4_)-2H-1-Benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-2-one-5,6,7,8-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Coumarin-d4 and its primary applications in research

An In-depth Examination of a Key Internal Standard in Analytical and Pharmacokinetic Research

Coumarin-d4, a deuterated analog of the naturally occurring compound coumarin, serves as a critical tool for researchers, scientists, and drug development professionals. Its primary application lies in its use as an internal standard for the precise quantification of coumarin in various biological and environmental matrices. This technical guide provides a comprehensive overview of this compound, its properties, primary applications, and detailed experimental methodologies.

Core Properties of Coumarin and this compound

Quantitative data for both coumarin and its deuterated counterpart are summarized below, providing a basis for their application in analytical methodologies.

| Property | Coumarin | This compound |

| IUPAC Name | 2H-chromen-2-one | 2H-chromen-2-one-5,6,7,8-d4 |

| Synonyms | 1,2-Benzopyrone, o-Hydroxycinnamic acid lactone | Coumarin-5,6,7,8-d4, Deuterated Coumarin |

| CAS Number | 91-64-5 | 185056-83-1 |

| Molecular Formula | C₉H₆O₂ | C₉H₂D₄O₂ |

| Molecular Weight | 146.14 g/mol [1] | ~150.15 - 150.18 g/mol [2] |

| Appearance | Colorless to white crystals or powder[1] | White to Off-White Solid[2] |

| Melting Point | 68-73 °C[3] | Not explicitly available, but expected to be similar to coumarin. |

| Boiling Point | 298 °C[3] | Not explicitly available, but expected to be similar to coumarin. |

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water[4] | Soluble in organic solvents like methanol. |

Primary Applications in Research

The principal utility of this compound stems from its isotopic labeling. The presence of four deuterium atoms on the benzene ring provides a distinct mass difference from endogenous coumarin, making it an ideal internal standard for mass spectrometry-based analytical techniques.[5] This allows for the accurate and precise quantification of coumarin by correcting for variations in sample preparation, injection volume, and instrument response.

The primary applications of this compound include:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of coumarin in biological systems.

-

Food and Beverage Analysis: To quantify coumarin levels in products such as cinnamon, vanilla flavorings, and certain beverages where its presence is regulated due to potential hepatotoxicity at high concentrations.[6]

-

Environmental Monitoring: To detect and quantify coumarin in environmental samples.

-

Drug Metabolism Studies: As a tracer to investigate the metabolic pathways of coumarin.[7]

-

Analytical Method Validation: To assess the performance, including accuracy and precision, of analytical methods developed for coumarin quantification.

Experimental Protocols: Quantification of Coumarin using LC-MS/MS

The following is a detailed methodology for the quantification of coumarin in a given matrix using this compound as an internal standard, based on common practices in the field.

Standard Solution Preparation

-

Primary Stock Solutions: Prepare a primary stock solution of coumarin at a concentration of 10 mg/mL in methanol. Similarly, prepare a primary stock solution of this compound at 1 mg/mL in methanol.[8]

-

Secondary and Working Standard Solutions: Prepare a secondary coumarin standard solution of 10 µg/mL by diluting the primary stock with a 50:50 mixture of methanol and LC-MS grade water. From this, a tertiary standard of 1.0 µg/mL can be prepared. A working internal standard (IS) spiking solution of this compound is prepared at 10 µg/mL by diluting its primary stock with the same 50:50 methanol/water mixture.[8]

-

Calibration Curve Standards: Prepare a series of calibration standards by spiking appropriate amounts of the coumarin working standard solution into a blank matrix (a sample of the same type as the unknowns but without the analyte). A fixed amount of the this compound internal standard solution is added to each calibration standard and unknown sample.

Sample Preparation (General Workflow)

The specific sample preparation protocol will vary depending on the matrix (e.g., plasma, urine, food extract). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) workflow is often employed to remove interfering substances.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium formate) and an organic solvent like methanol or acetonitrile.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is generally preferred for better sensitivity.[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[9]

-

MRM Transitions:

-

Coumarin: The precursor ion [M+H]⁺ is m/z 147.1. A common product ion for quantification is m/z 91.

-

This compound: The precursor ion [M+H]⁺ is m/z 151.1. The corresponding product ion is m/z 80.2.[8]

-

-

Collision Energy: This parameter needs to be optimized for the specific instrument but is a critical factor in achieving optimal fragmentation and signal intensity.

-

Data Analysis and Quantification

The quantification of coumarin is performed by calculating the ratio of the peak area of the analyte (coumarin) to the peak area of the internal standard (this compound).[8] A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards. The concentration of coumarin in the unknown samples is then determined from this calibration curve.

Signaling Pathways of Coumarin Metabolism

While this compound is primarily an analytical tool, its use in pharmacokinetic studies helps to elucidate the metabolic fate of coumarin. The major metabolic pathway of coumarin in humans involves hydroxylation, primarily at the 7-position, a reaction catalyzed by the cytochrome P450 enzyme CYP2A6.[8][10] This is followed by glucuronidation, a phase II conjugation reaction, to facilitate excretion. A minor, but more toxic, pathway involves the formation of coumarin 3,4-epoxide, which can lead to the hepatotoxic metabolite o-hydroxyphenylacetaldehyde (o-HPA).[10]

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. nbinno.com [nbinno.com]

- 5. jbino.com [jbino.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. eternis.com [eternis.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Coumarin-d4: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarin-d4, the deuterated analog of coumarin, serves as an indispensable tool in analytical and research settings. Its isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses, ensuring accuracy and precision in complex biological matrices. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic data of this compound. Detailed experimental protocols for its synthesis and its application as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) are also presented.

Chemical Structure and Identification

This compound is a synthetic, isotopically labeled version of coumarin where four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution minimally alters the chemical properties of the molecule while significantly increasing its mass, allowing for its differentiation from the endogenous, unlabeled coumarin in mass spectrometric analyses.

The chemical structure of this compound is illustrated below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2H-chromen-2-one-5,6,7,8-d4 |

| Synonyms | Coumarin-5,6,7,8-d4, 2H-1-Benzopyran-2-one-5,6,7,8-d4, 1,2-Benzopyrone-d4 |

| CAS Number | 185056-83-1 |

| Molecular Formula | C₉H₂D₄O₂ |

| Molecular Weight | 150.17 g/mol |

| Canonical SMILES | O=C1OC2=C(C=C1)C(=C(C(=C2[2H])[2H])[2H])[2H] |

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its application in analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Melting Point | 61-62 °C | |

| Boiling Point | 298.0 ± 0.0 °C at 760 mmHg | |

| Solubility | Soluble in methanol, ethanol, and chloroform |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The deuteration at the 5, 6, 7, and 8 positions of the benzene ring significantly alters the ¹H NMR spectrum compared to unlabeled coumarin, while causing subtle shifts in the ¹³C NMR spectrum.

¹H NMR (Proton NMR): The signals corresponding to the aromatic protons on the benzene ring (H-5, H-6, H-7, and H-8) are absent in the ¹H NMR spectrum of this compound. The spectrum is simplified to two doublets corresponding to the protons on the pyrone ring (H-3 and H-4).

¹³C NMR (Carbon-13 NMR): The chemical shifts of the deuterated carbons (C-5, C-6, C-7, and C-8) will show a slight upfield shift and the signals will appear as multiplets due to carbon-deuterium coupling.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~160 |

| C3 | ~6.4 (d) | ~116 |

| C4 | ~7.7 (d) | ~143 |

| C4a | - | ~118 |

| C5 | - (Deuterated) | ~127 (m) |

| C6 | - (Deuterated) | ~124 (m) |

| C7 | - (Deuterated) | ~131 (m) |

| C8 | - (Deuterated) | ~116 (m) |

| C8a | - | ~153 |

(d = doublet, m = multiplet)

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for which this compound is designed. The mass spectrum will show a molecular ion peak (M⁺) at m/z 150, which is 4 mass units higher than that of unlabeled coumarin (m/z 146).

The fragmentation pattern under electron ionization (EI) is expected to be similar to that of coumarin, involving the characteristic loss of carbon monoxide (CO).

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the deuteration of a suitable coumarin precursor. A general synthetic approach involves the Pechmann condensation of a deuterated phenol with a β-ketoester.

Detailed Protocol:

-

Deuteration of Phenol: Phenol can be deuterated by acid-catalyzed exchange with D₂O or by using a deuterated solvent with a suitable catalyst.

-

Pechmann Condensation:

-

To a cooled solution of deuterated phenol (1 equivalent) in a suitable solvent (e.g., nitrobenzene), add ethyl acetoacetate (1.1 equivalents).

-

Slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining a low temperature.

-

Allow the reaction to stir at room temperature and then heat to drive the reaction to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Filter the precipitate and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using NMR, MS, and melting point analysis.

Use as an Internal Standard in LC-MS

This compound is widely used as an internal standard for the quantification of coumarin in various matrices, including food, beverages, and biological samples.[1]

Protocol for Quantification of Coumarin in a Sample Matrix:

-

Sample Preparation:

-

Homogenize the sample if it is a solid.

-

Accurately weigh a known amount of the homogenized sample.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Extract the analytes using a suitable solvent (e.g., methanol, acetonitrile).

-

Centrifuge the extract to pellet any solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

LC-MS Analysis:

-

Inject a known volume of the filtered extract onto an appropriate LC column (e.g., C18).

-

Use a mobile phase gradient suitable for the separation of coumarin.

-

Set the mass spectrometer to monitor the specific mass transitions for both coumarin and this compound in Multiple Reaction Monitoring (MRM) mode.

-

Coumarin: e.g., m/z 147 → 91

-

This compound: e.g., m/z 151 → 95

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (coumarin) and the internal standard (this compound).

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Generate a calibration curve by analyzing a series of standards with known concentrations of coumarin and a fixed concentration of this compound.

-

Determine the concentration of coumarin in the sample by interpolating the peak area ratio from the calibration curve.

-

Conclusion

This compound is a vital analytical tool for researchers and scientists in various fields. Its well-defined chemical structure and distinct mass make it an excellent internal standard for accurate and precise quantification of coumarin. The information and protocols provided in this guide are intended to support its effective application in research and drug development.

References

A Technical Guide to High-Purity Coumarin-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available high-purity Coumarin-d4, a deuterated internal standard essential for accurate quantification in various analytical methodologies. This document details the technical specifications from prominent suppliers, outlines experimental protocols for its use, and illustrates relevant biochemical and procedural pathways.

Commercially Available Sources of High-Purity this compound

High-purity this compound is available from several reputable suppliers of research chemicals and analytical standards. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to select a source that meets the specific requirements of their experimental setup. Key parameters to consider include chemical purity, isotopic purity (isotopic enrichment), and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of quantitative data for this compound from various commercial sources.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment | Format |

| Santa Cruz Biotechnology | sc-210083 | 185056-83-1 | C₉H₂D₄O₂ | 150.15 | >98% | Not Specified | Solid |

| MedchemExpress | HY-N0709S | 185056-83-1 | C₉H₂D₄O₂ | 150.17 | 99.0% | Not Specified | Solid |

| LGC Standards (TRC) | C755382 | 185056-83-1 | C₉H₂D₄O₂ | 150.17 | >95% (HPLC) | Not Specified | Neat |

| Pharmaffiliates | PA PST 003735 | 185056-83-1 | C₉H₂D₄O₂ | 150.15 | Not Specified | Not Specified | Solid |

| Immunomart | HY-N0709S-1 mg | 185056-83-1 | C₉H₂D₄O₂ | 150.17 | 99.0% | Not Specified | Solid |

Note: The information presented in this table is compiled from publicly available data sheets and is subject to change. Researchers should always consult the latest Certificate of Analysis from the supplier for the most accurate and lot-specific data.

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic and mass spectrometric analyses to ensure the accuracy and precision of coumarin quantification in complex matrices. The following are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for the Quantification of Coumarin in Food Matrices

This protocol is adapted from methodologies developed for the analysis of coumarin in various foodstuffs.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

-

Homogenization: Homogenize solid food samples (e.g., biscuits, cereals) using a blender or food processor.

-

Extraction:

-

Weigh 1-5 g of the homogenized sample into a centrifuge tube.

-

Add a known concentration of this compound internal standard solution in methanol.

-

Add 20 mL of a methanol/water (80:20, v/v) solution.

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water/methanol (80:20, v/v) to remove polar interferences.

-

Elute the analyte and internal standard with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Coumarin: Precursor ion (Q1) m/z 147 -> Product ion (Q3) m/z 91

-

This compound: Precursor ion (Q1) m/z 151 -> Product ion (Q3) m/z 95

-

3. Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of the coumarin standard to the peak area of the this compound internal standard against the concentration of the coumarin standard.

-

Quantify the amount of coumarin in the samples by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

GC-MS Method for the Quantification of Coumarin in Tobacco

This protocol is based on established methods for analyzing coumarin in tobacco products.[3][4]

1. Sample Preparation

-

Extraction:

-

Weigh 1 g of ground tobacco sample into a glass vial.

-

Add a known amount of this compound internal standard solution in dichloromethane.

-

Add 10 mL of dichloromethane.

-

Extract using sonication for 30 minutes.

-

Filter the extract through a 0.45 µm syringe filter into a GC vial.

-

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Selected Ion Monitoring (SIM) Mode:

-

Coumarin: m/z 146, 118, 90

-

This compound: m/z 150, 122, 94

-

3. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of the target ion for coumarin to the peak area of the target ion for this compound against the concentration of the coumarin standard.

-

Determine the concentration of coumarin in the tobacco samples from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound.

Caption: Metabolic pathway of coumarin in humans.

Caption: Experimental workflow for quantification using an internal standard.

Caption: General mechanism of the Pechmann condensation for coumarin synthesis.

References

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Coumarin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Coumarin-d4 (5,6,7,8-tetradeuteriocoumarin), a deuterated analog of coumarin. This document is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analyses or for other research purposes where a precise understanding of its isotopic composition is critical.

Introduction

This compound is a stable isotope-labeled version of coumarin, a naturally occurring fragrant organic chemical compound. The incorporation of four deuterium atoms at the 5, 6, 7, and 8 positions of the benzene ring results in a mass shift that allows for its clear differentiation from endogenous coumarin in biological and other complex matrices. This property makes this compound an excellent internal standard for mass spectrometry-based quantitative assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), improving the accuracy and precision of the measurement of unlabeled coumarin. The reliability of such methods is fundamentally dependent on the isotopic purity and enrichment of the deuterated standard.

Isotopic Purity and Enrichment Data

The isotopic purity of a deuterated compound refers to the percentage of the material that contains the specified number of deuterium atoms. Isotopic enrichment is a measure of the abundance of the deuterium isotope at the labeled positions. High isotopic purity and enrichment are crucial to minimize isobaric interference from the unlabeled analyte and to ensure accurate quantification.

The following tables summarize the available quantitative data on the isotopic purity and chemical purity of commercially available this compound.

| Supplier | Isotopic Purity/Enrichment | Method of Analysis | Reference |

| CDN Isotopes | 98 atom % D | Not Specified | [1] |

| MedchemExpress | 99.93% | Not Specified | [2] |

| Supplier | Chemical Purity | Method of Analysis | Reference |

| LGC Standards | >95% | HPLC | [3] |

Note: It is imperative for researchers to always refer to the Certificate of Analysis (CoA) provided by the supplier for the specific lot of this compound being used, as isotopic and chemical purity can vary between batches.

Experimental Protocols

Accurate determination of isotopic purity and enrichment is achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-performance liquid chromatography (HPLC) is employed to assess chemical purity.

Mass Spectrometry for Isotopic Distribution Analysis

Mass spectrometry is the primary technique for determining the isotopic distribution of this compound, providing the relative abundance of molecules with different numbers of deuterium atoms (d0 to d4).

Workflow for Isotopic Distribution Analysis by LC-MS/MS:

Figure 1: General workflow for determining the isotopic distribution of this compound by LC-MS/MS.

LC-MS/MS Parameters:

A published method for the analysis of coumarin using this compound as an internal standard provides the following parameters, which can be adapted for purity analysis[4]:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[4]

-

MS/MS Transitions for this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Enrichment

NMR spectroscopy is a powerful tool for confirming the positions of deuteration and for quantifying the overall deuterium enrichment. For highly deuterated compounds, deuterium NMR (²H-NMR) is particularly informative[6].

Workflow for Deuterium Enrichment Analysis by NMR:

Figure 2: Workflow for the analysis of deuterium enrichment in this compound using NMR spectroscopy.

-

¹H-NMR: In the proton NMR spectrum of this compound, the signals corresponding to the aromatic protons at positions 5, 6, 7, and 8 should be significantly reduced or absent compared to the spectrum of unlabeled coumarin. The degree of reduction can provide an estimate of the isotopic enrichment.

-

²H-NMR: Deuterium NMR provides direct evidence of deuteration. The spectrum will show signals at the chemical shifts corresponding to the deuterium atoms at positions 5, 6, 7, and 8. Quantitative ²H-NMR, using an internal standard, can be used to determine the absolute deuterium content. For highly deuterated compounds, this method can be more accurate than ¹H-NMR for determining enrichment[6].

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is used to determine the chemical purity of this compound, separating it from any non-isotopically labeled impurities.

HPLC Parameters:

A general HPLC method for coumarin analysis can be adapted for the purity assessment of this compound[7]:

-

Column: C18 reversed-phase column[7]

-

Mobile Phase: Isocratic mixture of water and acetonitrile with a phosphoric acid buffer[7]

-

Detection: UV detector[7]

Synthesis of this compound

Proposed Synthetic Pathway:

Figure 3: A proposed synthetic pathway for this compound.

This proposed pathway involves the initial deuteration of a simple aromatic precursor, followed by the construction of the coumarin ring system. The specific reaction conditions, such as temperature, reaction time, and catalysts, would need to be optimized to achieve a high yield and high isotopic enrichment of the final product.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that directly impact the accuracy and reliability of quantitative analytical methods. This technical guide has summarized the available data on the purity of commercially available this compound and has provided an overview of the standard experimental protocols for its characterization. Researchers and drug development professionals should always consult the Certificate of Analysis for their specific batch of this compound and, if necessary, perform their own purity and enrichment verification using the methods outlined in this guide.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS 185056-83-1 | LGC Standards [lgcstandards.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mdpi.com [mdpi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 8. ijnrd.org [ijnrd.org]

Coumarin-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Coumarin-d4, a deuterated analog of coumarin, widely utilized in scientific research. This document outlines its fundamental properties, applications, and relevant experimental methodologies.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Parameter | Value | References |

| CAS Number | 185056-83-1 | [1][2] |

| Molecular Formula | C₉H₂D₄O₂ | [2] |

| Molecular Weight | 150.15 g/mol | [2][3][4] |

| Alternate Names | 2H-1-Benzopyran-2-one-5,6,7,8-d4; 1,2-Benzopyrone-d4; Benzo-α-pyrone-d4 | [2] |

| Purity | ≥99% (typical) | [1] |

| Appearance | White to Off-White Solid | [4] |

| Storage Conditions | 2-8°C Refrigerator or -20°C for long-term storage | [2][4] |

Applications in Research

This compound serves as a crucial tool in analytical and biomedical research, primarily as an internal standard for the accurate quantification of coumarin in various biological and environmental matrices. Its deuteration makes it chemically identical to coumarin in terms of chromatographic behavior but distinguishable by mass spectrometry, ensuring precise measurements.

Key applications include:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of coumarin in preclinical and clinical studies.

-

Metabolic Research: To trace the metabolic fate of coumarin and identify its metabolites.

-

Food and Beverage Analysis: For the quantitative analysis of coumarin content in items like cinnamon and herbal infusions, where it can be naturally present.

-

Environmental Monitoring: To detect and quantify coumarin in environmental samples.

Experimental Protocols

The following is a representative experimental protocol for the quantification of coumarin in a biological matrix using this compound as an internal standard, adapted from high-performance liquid chromatography (HPLC) methodologies.

Protocol: Quantification of Coumarin in Plasma using HPLC-MS/MS

1. Materials and Reagents:

-

Coumarin standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ultrapure water

-

Plasma samples (e.g., from human or rat)

-

Solid-phase extraction (SPE) cartridges

2. Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of coumarin (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions of coumarin at different concentrations.

-

Prepare a working internal standard solution of this compound (e.g., 100 ng/mL).

3. Sample Preparation (Solid-Phase Extraction):

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. HPLC-MS/MS Analysis:

-

HPLC System: A standard HPLC system with a C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MS/MS Transitions:

-

Coumarin: Monitor the transition from the parent ion to a specific product ion.

-

This compound: Monitor the transition from the deuterated parent ion to its corresponding product ion.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of coumarin to this compound against the concentration of the coumarin standards.

-

Determine the concentration of coumarin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

Coumarin undergoes extensive metabolism in the liver, primarily through hydroxylation mediated by cytochrome P450 enzymes. The major metabolic pathway in humans is the 7-hydroxylation to form 7-hydroxycoumarin, which is then conjugated and excreted. As a deuterated analog, this compound is expected to follow the same metabolic pathways.

Below is a diagram illustrating the primary metabolic pathway of coumarin.

Caption: Primary metabolic pathway of Coumarin via 7-hydroxylation.

This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of experimental protocols may be required.

References

- 1. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 2. medchemexpress.com [medchemexpress.com]

- 3. One moment, please... [synthesisresearchgroup.org]

- 4. Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Coumarin-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Coumarin-d4, a deuterated analog of coumarin, as a tracer in metabolic studies. This document details the metabolic pathways of coumarin, the principles behind using stable isotope tracers, experimental protocols for in vivo and in vitro studies, and methods for sample analysis.

Introduction to Coumarin Metabolism and the Role of Stable Isotope Tracers

Coumarin (1,2-benzopyrone) is a naturally occurring compound found in many plants. Its metabolism is of significant interest in pharmacology and toxicology due to the species-specific differences in its biotransformation, which can lead to varying degrees of toxicity. In humans, the primary metabolic pathway is the 7-hydroxylation of coumarin to form 7-hydroxycoumarin, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2A6.[1] A secondary, minor pathway involves the 3,4-epoxidation of coumarin.

Stable isotope-labeled compounds, such as deuterium-labeled molecules, are invaluable tools in metabolic research.[2] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties. This allows for the differentiation and quantification of the labeled compound and its metabolites from their endogenous, unlabeled counterparts using mass spectrometry. This compound is utilized both as a tracer to elucidate metabolic pathways and reaction kinetics, and as an internal standard for accurate quantification in bioanalytical methods.[3]

Metabolic Pathways of Coumarin

The metabolism of coumarin primarily occurs in the liver and involves two main pathways:

-

7-Hydroxylation Pathway (Major Pathway in Humans): This pathway is mediated by CYP2A6 and results in the formation of 7-hydroxycoumarin. This metabolite is then typically conjugated with glucuronic acid or sulfate for excretion.[1]

-

3,4-Epoxidation Pathway (Minor Pathway in Humans): This pathway can lead to the formation of reactive metabolites.

The significant role of CYP2A6 in coumarin metabolism makes it a useful probe substrate for studying the activity of this enzyme.[1]

Quantitative Data Presentation

The use of this compound allows for precise quantification of metabolic processes. Below are illustrative tables summarizing the types of quantitative data that can be obtained from such studies.

Table 1: Comparative Pharmacokinetic Parameters of Coumarin and this compound in Rats (Illustrative Data)

| Parameter | Coumarin | This compound |

| Cmax (ng/mL) | 850 | 830 |

| Tmax (h) | 0.5 | 0.5 |

| AUC (ng·h/mL) | 1200 | 1500 |

| t1/2 (h) | 1.2 | 1.8 |

| Clearance (mL/h/kg) | 417 | 333 |

Note: This table presents hypothetical data to illustrate the format. The deuterium isotope effect can lead to a decreased rate of metabolism, potentially resulting in a higher Area Under the Curve (AUC) and a longer half-life (t1/2) for the deuterated compound.

Table 2: In Vitro Metabolic Stability of Coumarin and this compound in Human Liver Microsomes (Illustrative Data)

| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Coumarin | 25 | 27.7 |

| This compound | 40 | 17.3 |

| Positive Control (Verapamil) | 15 | 46.2 |

Note: This table provides an example of how metabolic stability data would be presented. A longer half-life and lower intrinsic clearance for this compound would indicate a slower rate of metabolism due to the deuterium isotope effect.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in metabolic studies. The following sections provide outlines for key experiments using this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes the oral administration of this compound to rats to determine its pharmacokinetic profile.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in water)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Oral gavage needles

-

Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle at a concentration of 10 mg/mL.

-

Animal Dosing: Fast rats overnight prior to dosing. Administer a single oral dose of the this compound suspension (e.g., 50 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.[4]

-

Sample Storage: Store the plasma samples at -80°C until analysis.

In Vitro Metabolic Stability Assay with Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound using human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (ice-cold, containing an internal standard if this compound is not used as one)

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL final concentration), and this compound (e.g., 1 µM final concentration).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.[5][6]

-

Protein Precipitation: Vortex the samples and centrifuge (e.g., at 10,000 x g for 5 minutes) to precipitate the microsomal proteins.

-

Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Sample Preparation and Bioanalysis

Accurate quantification of this compound and its metabolites requires robust sample preparation and a validated bioanalytical method.

Plasma and Urine Sample Preparation

-

Plasma: Protein precipitation is a common method for plasma sample preparation. To a volume of plasma (e.g., 100 µL), add 3 volumes of ice-cold acetonitrile containing the internal standard (if this compound is the analyte). Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.[7]

-

Urine: Urine samples often require dilution before analysis. A simple dilution with water or a mixture of water and organic solvent (e.g., 1:1 v/v with 50% methanol) followed by centrifugation or filtration is typically sufficient.[8]

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound and its metabolites.

Table 3: LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting |

| Chromatographic Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions (m/z) | This compound: 151.1 -> 95.1, 151.1 -> 107.1 |

| 7-Hydroxycoumarin-d3: 162.0 -> 106.0 (hypothetical) | |

| Collision Energy (eV) | Optimized for each transition (e.g., -33 eV for 151.1 -> 95.1) |

Note: The MRM transition for 7-hydroxycoumarin-d3 is hypothetical as specific literature values were not found. The exact parameters should be optimized for the specific instrument used.

Conclusion

This compound is a powerful tool for investigating the metabolism and pharmacokinetics of coumarin. Its use as a tracer allows for the elucidation of metabolic pathways and the assessment of enzyme kinetics, particularly for CYP2A6. As an internal standard, it ensures the accuracy and precision of quantitative bioanalytical methods. The detailed protocols and methodologies provided in this guide serve as a valuable resource for researchers in drug discovery and development, facilitating a deeper understanding of coumarin's metabolic fate.

References

- 1. CYP2A6: a human coumarin 7-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TR [thermofisher.com]

- 5. mercell.com [mercell.com]

- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Ensuring sample quality for blood biomarker studies in clinical trials: a multicenter international study for plasma and serum sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

The Ubiquitous Sweet Scent: A Technical Guide to the Natural Occurrence and Biosynthesis of Coumarin

For Researchers, Scientists, and Drug Development Professionals

Coumarin, a naturally occurring benzopyrone, is a fragrant organic compound renowned for its characteristic sweet odor, reminiscent of newly mown hay. Beyond its aromatic allure, coumarin and its derivatives exhibit a wide spectrum of biological activities, making them a focal point of research in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the natural distribution of coumarin and the intricate biosynthetic pathways that lead to its formation.

Natural Occurrence of Coumarin

Coumarin is widely distributed throughout the plant kingdom, with notable concentrations found in a variety of families, including Fabaceae, Apiaceae, Rutaceae, and Asteraceae.[1][2] It is also synthesized by certain fungi and bacteria.[1][3] The concentration of coumarin can vary significantly between different species, as well as within different parts of the same plant, such as the leaves, stems, roots, seeds, and flowers.[1][4]

Quantitative Distribution in a Selection of Natural Sources

The following table summarizes the concentration of coumarin in various natural sources, providing a comparative overview for researchers.

| Natural Source | Plant Part/Organism | Coumarin Concentration | References |

| Dipteryx odorata (Tonka Bean) | Seeds | High (historically a primary source) | [2] |

| Cinnamomum cassia (Cassia Cinnamon) | Bark | Up to 1% | [5] |

| Cinnamomum verum (Ceylon Cinnamon) | Bark | Trace amounts, approx. 0.004% | [5] |

| Melilotus officinalis (Sweet Clover) | Flowering tops | Variable, subject of extraction optimization | [6] |

| Galium odoratum (Sweet Woodruff) | Leaves | Present | [7] |

| Angelica archangelica (Garden Angelica) | Roots, fruits | Contains various furanocoumarins | [8] |

| Aspergillus species | Fungi | Producer of aflatoxins (coumarin derivatives) | [5] |

| Streptomyces species | Bacteria | Producer of novobiocin and coumermycin | [5] |

Biosynthesis of Coumarin: The Shikimate Pathway

The biosynthesis of coumarin in plants originates from the amino acid phenylalanine, which is itself a product of the shikimate pathway.[9] This central metabolic route is responsible for the synthesis of aromatic amino acids and a vast array of secondary metabolites. The formation of coumarin from phenylalanine involves a series of enzymatic reactions, primarily hydroxylation, glycolysis, and cyclization of cinnamic acid.[10]

The key steps in the biosynthesis of coumarin are:

-

Deamination of Phenylalanine: The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL).[11]

-

Hydroxylation of Cinnamic Acid: Trans-cinnamic acid is then hydroxylated at the ortho-position to yield 2-hydroxycinnamic acid (o-coumaric acid). This step is a critical branch point leading to coumarin synthesis.[12]

-

Isomerization and Lactonization: The trans-2-hydroxycinnamic acid undergoes isomerization to the cis-isomer. The close proximity of the hydroxyl and carboxylic acid groups in the cis-form facilitates a spontaneous or enzyme-mediated intramolecular esterification (lactonization) to form the stable lactone ring of coumarin.[10]

Further enzymatic modifications of the basic coumarin structure, such as hydroxylation, methylation, and prenylation, lead to the vast diversity of coumarin derivatives found in nature, including furanocoumarins and pyranocoumarins.[11]

Signaling Pathway of Coumarin Biosynthesis

References

- 1. food.gov.uk [food.gov.uk]

- 2. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ultrasonic assisted extraction of coumarins from <i>Angelicae Pubescentis</i> Radix by betaine-based natural deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted extraction of coumarin and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bjbms.org [bjbms.org]

- 8. academic.oup.com [academic.oup.com]

- 9. quora.com [quora.com]

- 10. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 11. Extraction of Coumarins from Leaves, Petioles, Stems and Roots of Ruta graveolens and Nicotiana benthamiana [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Coumarin in Biological Matrices Using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of coumarin in biological matrices. The method utilizes Coumarin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1][2] The protocol employs a straightforward liquid-liquid extraction for sample preparation and a reverse-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which offers excellent sensitivity and specificity.[3][4][5] This method is suitable for various applications, including pharmacokinetic studies, food safety analysis, and toxicological assessments.

Introduction

Coumarin is a naturally occurring aromatic compound found in many plants and is used as a fragrance ingredient and flavor additive.[2][6] However, due to potential hepatotoxicity and carcinogenic properties, its presence in food and consumer products is regulated.[2][7] Therefore, a reliable and sensitive analytical method is crucial for accurate quantification. While methods like HPLC-UV exist, LC-MS/MS provides significantly higher sensitivity and selectivity, which is essential for analyzing complex biological matrices.[3][8][9] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it closely mimics the analyte's behavior during extraction and ionization, thereby correcting for potential analytical errors.[1][2]

Experimental Protocols

Materials and Reagents

-

Standards: Coumarin (≥99% purity), this compound (≥98% purity, ≥99% isotopic purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, ultrapure).

-

Reagents: Formic acid (LC-MS grade).

-

Biological Matrix: Human plasma (or other relevant matrix).

Preparation of Standards and Quality Controls

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of coumarin and this compound in methanol.

-

Intermediate Stock Solutions: Serially dilute the primary stocks with 50:50 acetonitrile/water to create working solutions for calibration standards and quality controls (QCs).

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock with acetonitrile.

-

Calibration Curve Standards: Spike appropriate amounts of the coumarin working solution into the blank biological matrix to prepare a calibration curve, typically ranging from 0.1 to 200 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in the blank biological matrix at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix.

-

Add 300 µL of acetonitrile to precipitate proteins and extract the analyte.[10]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Inject an aliquot (typically 5-10 µL) directly into the LC-MS/MS system.

Caption: Experimental workflow for sample preparation and analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| LC System | UHPLC/HPLC System |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)[3][10][11] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C[10] |

| Injection Volume | 5 µL |

| Gradient Elution | 20% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5][8] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[3][5] |

| Source Temperature | 500°C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 50 psi |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

Table 3: Optimized MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Coumarin | 147.1 | 91.1 (Quantifier) [5] | 60 V | 25 eV[5] |

| 147.1 | 103.1 (Qualifier)[5] | 60 V | 15 eV[5] | |

| This compound | 151.1 | 95.1 (Quantifier) | 60 V | 25 eV |

Note: MS parameters such as DP and CE should be optimized for the specific instrument used.

Caption: Logic of quantification using a stable isotope-labeled internal standard.

Results and Discussion

This method demonstrates excellent performance for the quantification of coumarin. The chromatographic conditions provide a sharp, symmetrical peak for coumarin with a retention time of approximately 2.5 minutes, well-separated from matrix interferences.

Method Validation Summary

The method was validated according to standard bioanalytical guidelines.

-

Linearity: The calibration curve was linear over the concentration range of 0.1–200 ng/mL, with a correlation coefficient (r²) consistently greater than 0.999.[10]

-

Sensitivity: The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio greater than 10.[10]

-

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated using QC samples. The results, summarized in Table 4, show accuracy within ±15% (±20% at LLOQ) and precision (RSD) below 15%.[12]

-

Matrix Effect: The use of this compound effectively compensated for matrix-induced ion suppression or enhancement, with calculated matrix factor values close to 1.0 across different lots of plasma.[2]

-

Recovery: The extraction recovery of coumarin from plasma was consistent and reproducible across the QC levels, typically ranging from 85% to 95%.[12]

Table 4: Summary of Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | 8.5 | +5.2 | 11.2 | +6.8 |

| Low | 0.3 | 6.1 | +3.1 | 8.4 | +4.5 |

| Mid | 30 | 4.5 | -1.8 | 5.9 | -0.9 |

| High | 150 | 3.8 | -2.5 | 5.1 | -1.7 |

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and robust tool for the quantification of coumarin in biological matrices. The simple liquid-liquid extraction protocol combined with the use of a stable isotope-labeled internal standard (this compound) ensures high-throughput capability with excellent accuracy and precision. This method is well-suited for regulated bioanalysis in clinical and preclinical studies, as well as for high-sensitivity testing in food safety and toxicological research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.lib.utexas.edu [search.lib.utexas.edu]

- 5. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]

- 7. High-resolution LC-MS/MS analysis of coumarins and their metabolites in citrus juices - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 10. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Sample Preparation of Coumarin-d4 in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Coumarin-d4 from various biological matrices, including plasma, serum, and urine. This compound is a deuterated form of coumarin and is commonly used as an internal standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy and precision by correcting for matrix effects and variability during sample processing.[1][2] The following protocols for protein precipitation, liquid-liquid extraction, and solid-phase extraction are based on established methods for coumarin and its derivatives and are applicable to the co-extraction of this compound.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent to the biological sample to denature and precipitate proteins, which are then removed by centrifugation. Acetonitrile and methanol are common protein precipitating agents.[3][4]

Application Note:

This method is ideal for the rapid extraction of this compound from serum and plasma samples. Acetonitrile is often preferred as it generally provides cleaner extracts compared to methanol.[3] The ratio of the precipitation solvent to the sample is a critical parameter and is typically optimized to achieve maximum protein removal and analyte recovery. A common ratio is 3:1 (v/v) of acetonitrile to serum or plasma.[3]

Experimental Protocol for Plasma/Serum:

-

Sample Aliquoting: Transfer 100 µL of the plasma or serum sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add the desired amount of this compound working solution to the sample.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for LC-MS/MS analysis.

-

Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

References

Application of Coumarin-d4 in Pharmacokinetic Studies of Coumarin

Application Note and Protocol

Introduction

Coumarin, a naturally occurring benzopyrone, is found in many plants and has been investigated for various pharmacological activities. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. However, coumarin undergoes rapid and extensive first-pass metabolism, primarily in the liver, leading to a short biological half-life.[1][2] This presents challenges in accurately characterizing its pharmacokinetic properties.

The use of stable isotope-labeled compounds, such as Coumarin-d4, offers a robust solution to overcome these challenges. By replacing four hydrogen atoms with deuterium, this compound becomes distinguishable from endogenous or co-administered unlabeled coumarin by mass spectrometry, without significantly altering its physicochemical and biological properties. This allows for its use as a tracer to accurately track the fate of the parent compound in vivo and as an ideal internal standard for quantitative bioanalysis, thereby improving the precision and accuracy of pharmacokinetic studies.

This document provides a detailed protocol for conducting a pharmacokinetic study of coumarin in a rat model using orally administered this compound, followed by sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Rationale for Using this compound

The primary advantages of using this compound in pharmacokinetic studies include:

-

Accurate Quantification: this compound serves as an excellent internal standard for LC-MS/MS analysis. Its chemical and physical properties are nearly identical to unlabeled coumarin, ensuring similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations during sample processing.

-

Tracer for Metabolic Studies: When administered to an organism, this compound can be used to trace the metabolic fate of coumarin. The deuterium labels allow for the differentiation of the administered drug and its metabolites from any endogenous or dietary coumarin.

-

Overcoming Intersubject Variability: Co-administration of labeled and unlabeled compounds can help in assessing relative bioavailability and in studies designed to understand the impact of genetic polymorphisms on drug metabolism, as it allows for the simultaneous measurement of both compounds in the same biological matrix.

Experimental Protocols

In-Vivo Pharmacokinetic Study in Rats

This protocol outlines the oral administration of this compound to rats and subsequent blood sample collection for pharmacokinetic analysis.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

-

Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)

-

Oral gavage needles

-

Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)

-

Anesthesia (e.g., isoflurane)

-

Capillary tubes or syringes for blood collection

Procedure:

-

Animal Acclimatization: Acclimate rats for at least one week prior to the study with a standard diet and water ad libitum.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).

-

Administration: Administer the this compound suspension to the rats via oral gavage at a dose of 10 mg/kg.[3][4]

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or a cannulated jugular vein at the following time points: pre-dose (0 h) and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[5][6]

-

Sample Processing: Immediately transfer the collected blood into microcentrifuge tubes containing K2-EDTA and mix gently. Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until bioanalysis.

dot

Caption: Workflow of the in-vivo pharmacokinetic study in rats.

Bioanalytical Method: LC-MS/MS Quantification of this compound and Metabolites

This protocol describes the quantification of this compound and its major metabolite, 7-hydroxycoumarin-d3, in rat plasma using LC-MS/MS. Unlabeled coumarin can be used as the internal standard (IS).

Materials:

-

Rat plasma samples

-

This compound and 7-hydroxycoumarin-d3 analytical standards

-

Coumarin (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of this compound, 7-hydroxycoumarin-d3, and coumarin (IS) in methanol. Serially dilute the stock solutions with blank rat plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

-

Sample Preparation (Protein Precipitation): a. Thaw plasma samples, calibration standards, and QCs on ice. b. To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL coumarin).[7] c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 13,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

LC-MS/MS Conditions:

-

LC System: A suitable UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound, 7-hydroxycoumarin-d3, and coumarin (IS).

-

dot

Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

Data Presentation and Analysis

The plasma concentration-time data for this compound and its metabolite are used to calculate pharmacokinetic parameters using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolite (7-hydroxycoumarin-d3) in Rats Following a Single 10 mg/kg Oral Dose.

| Parameter | This compound | 7-hydroxycoumarin-d3 |

| Cmax (ng/mL) | 850 ± 120 | 350 ± 50 |

| Tmax (h) | 0.5 ± 0.1 | 1.0 ± 0.2 |

| AUC0-t (ng·h/mL) | 2500 ± 400 | 1800 ± 300 |

| AUC0-inf (ng·h/mL) | 2650 ± 420 | 2000 ± 350 |

| t1/2 (h) | 1.5 ± 0.3 | 2.5 ± 0.5 |

| CL/F (L/h/kg) | 3.8 ± 0.6 | - |

| Vz/F (L/kg) | 8.2 ± 1.5 | - |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.

Coumarin Metabolism

Coumarin is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. In humans, the major metabolic pathway is 7-hydroxylation, mediated by CYP2A6, to form the non-toxic metabolite 7-hydroxycoumarin.[1][8][9] In rats, while 7-hydroxylation occurs, a more prominent pathway involves 3,4-epoxidation, which can lead to the formation of hepatotoxic metabolites.[2][10]

dot

Caption: Simplified metabolic pathway of coumarin.

Conclusion

The use of this compound is a highly effective strategy for conducting precise and reliable pharmacokinetic studies of coumarin. The detailed protocols provided in this application note offer a comprehensive guide for researchers in drug development and related fields to accurately characterize the ADME properties of coumarin, which is essential for its potential therapeutic applications. The methodologies described can be adapted for studies in other species and for investigating various factors that may influence the pharmacokinetics of coumarin.

References

- 1. Coumarin - Wikipedia [en.wikipedia.org]

- 2. Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations [jstage.jst.go.jp]

- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 4. downstate.edu [downstate.edu]

- 5. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 6. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 7. academic.oup.com [academic.oup.com]

- 8. Pharmacokinetics, tissue distribution and excretion of coumarin components from Psoralea corylifolia L. in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Quantitative Analysis of Coumarin Derivatives using Coumarin-d4 as an Internal Standard by LC-MS/MS

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coumarin and its derivatives are a large class of phenolic substances found in many plants and are of significant interest in the pharmaceutical and food industries due to their wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. Accurate and sensitive quantification of these compounds in various matrices is crucial for research, quality control, and pharmacokinetic studies.

This document provides a detailed protocol for the quantitative analysis of coumarin derivatives in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Coumarin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for the quantification of coumarin derivatives.

Signaling Pathways and Logical Relationships

The analytical workflow for the quantitative analysis of coumarin derivatives is a sequential process. It begins with sample collection and preparation, followed by chromatographic separation and mass spectrometric detection, and concludes with data analysis and quantification. The use of an internal standard is a critical component that is introduced early in the workflow to ensure data reliability.

Caption: Experimental workflow for the quantitative analysis of coumarin derivatives.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of coumarin derivatives using this compound as an internal standard.

Materials and Reagents

-

Coumarin derivatives standards (e.g., Coumarin, 7-Hydroxycoumarin, Warfarin, etc.)

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid or Acetic acid (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

HPLC vials

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each coumarin derivative standard and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water. These will be used to spike into the blank matrix to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

This protocol is optimized for plasma samples.

-

Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for double blank samples).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix each tube for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B

-

3.0-4.0 min: 90% B

-